N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2S/c19-17-7-5-16(6-8-17)14-24(22,23)20-13-15-9-11-21(12-10-15)18-3-1-2-4-18/h5-8,15,18,20H,1-4,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGPLDMZJWMUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide typically involves multiple steps:
Formation of the cyclopentylpiperidine core: This can be achieved through the reaction of cyclopentanone with piperidine under acidic conditions.
Introduction of the fluorophenyl group: This step involves the reaction of the cyclopentylpiperidine intermediate with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the methanesulfonamide linkage: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs from the literature:
*logP: Partition coefficient (octanol/water). †Estimated based on cyclopentylpiperidine’s hydrophobicity. ‡Estimated based on methoxy group polarity.
Key Observations:
The methoxy-substituted analog has a lower logP (~1.5) due to the polar methoxy group, favoring solubility but limiting CNS penetration.
Hydrogen-Bonding Capacity: All compounds share one hydrogen bond donor (sulfonamide or amine NH), critical for target interactions. The sulfonamide group in the target and Y300-2587 provides additional hydrogen-bond acceptors (sulfonyl oxygens).
Steric Effects :
- The cyclopentylpiperidine group in the target compound introduces significant steric bulk compared to the smaller isobutyl or fluorobenzyl groups, which may influence binding pocket compatibility in biological targets.
1-(4-Fluorophenyl)-N-(2-methylpropyl)methanesulfonamide (Y300-2587)
- Properties : logSw (aqueous solubility) = -2.604, indicating moderate hydrophobicity.
- Applications : Sulfonamides with fluorophenyl groups are often explored as enzyme inhibitors (e.g., carbonic anhydrase) or antimicrobial agents. The isobutyl chain may balance solubility and permeability for peripheral targets.
N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine
- Properties : Lacks a sulfonamide group but shares the fluorophenyl and piperidine motifs. The amine group may facilitate protonation at physiological pH, enhancing solubility.
- Applications : Piperidinamine derivatives are common in CNS drug design (e.g., antipsychotics), suggesting the target compound’s piperidine group could support similar applications.
N-(4-Methoxyphenyl)benzenesulfonamide
- Properties : The methoxy group increases polarity, making it more suitable for hydrophilic targets.
- Applications : Benzenesulfonamides are widely studied for anti-inflammatory and anticancer activities, though the methoxy group may limit blood-brain barrier penetration.
Biological Activity
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of 354.5 g/mol. The structural features include:
- Cyclopentyl group : Enhances lipophilicity.
- Piperidine moiety : Imparts basicity and potential for receptor interactions.
- Fluorophenyl group : Modulates electronic properties and biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:
- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pathways related to mood regulation and cognition.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways relevant to diseases such as diabetes and obesity.
Antimalarial Activity
Recent studies have highlighted the compound's potential antimalarial properties. Research indicates that it may interfere with the life cycle of malaria parasites, although specific mechanisms remain to be fully elucidated .
Neuropharmacological Effects
This compound has demonstrated effects on various neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its modulation of serotonin and dopamine receptors may contribute to antidepressant-like effects in animal models .
Case Studies
-
Neurotransmitter Interaction Study :
- A study investigated the compound's effect on serotonin receptors, revealing that it could enhance serotonergic activity, which may lead to improved mood and anxiety responses in preclinical models .
-
Antimalarial Efficacy :
- In vitro assays showed significant activity against Plasmodium falciparum, the causative agent of malaria. The compound exhibited IC50 values in the low micromolar range, indicating potent antimalarial effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,4-difluorophenyl)ethanediamide | Contains a difluorophenyl group | Variability in halogen substitution affects biological activity |
| N-[(1-cyclopentylpiperidin-4-yl)methyl]oxalamide | Lacks aromatic methyl groups | Simpler structure with different biological implications |
| 2-(1-cyclopentylpiperidin-4-yl)ethanamine | No ethanediamide linkage | Focuses on amine functionality rather than amide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
